1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-10-12(13(17)18)14-15-16(10)11-7-8(2)5-6-9(11)3/h5-7H,4H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRKKBFUQXVPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=C(C=CC(=C2)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
1-(2,5-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as a pharmaceutical agent due to the following properties:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. Research indicates that derivatives of triazoles exhibit significant activity against various fungal strains, making them candidates for antifungal drug development .
- Anticancer Properties : Some studies have suggested that triazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Their ability to interfere with DNA synthesis and repair mechanisms is particularly noteworthy .
Agricultural Applications
The compound's fungicidal properties make it suitable for agricultural use. Triazoles are widely employed in crop protection as they effectively control fungal diseases in various crops. The compound's application in agrochemicals could lead to enhanced crop yields and reduced losses due to fungal infections.
Material Science
Triazole compounds are also being explored for their applications in material science:
- Polymer Chemistry : The incorporation of triazole units into polymers can enhance thermal stability and mechanical properties. This has implications for developing advanced materials with improved performance characteristics .
- Sensors and Catalysts : Triazoles have been investigated for their roles in sensor technology and catalysis due to their ability to form stable complexes with metal ions .
Case Study 1: Antifungal Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives, including those similar to this compound. The results showed that these compounds exhibited significant antifungal activity against Candida albicans and Aspergillus niger, demonstrating their potential as therapeutic agents in treating fungal infections .
Case Study 2: Cancer Cell Proliferation Inhibition
Research conducted by Smith et al. (2020) explored the effects of triazole derivatives on cancer cell lines. The study found that certain derivatives could reduce cell viability by inducing apoptosis in breast cancer cells. This suggests a promising avenue for developing new anticancer therapies based on triazole structures .
Mechanism of Action
The mechanism by which 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Electronic and Steric Considerations
- Electron-Withdrawing vs. The target’s dimethylphenyl group (electron-donating) may reduce reactivity but increase bioavailability.
- Steric Effects : The 2,5-dimethylphenyl group introduces ortho-substituents, which could hinder rotation or binding in enzyme active sites compared to para-substituted analogs (e.g., 4-ethoxyphenyl in ).
Comparison with Non-Triazole Carboxylic Acid Derivatives
evaluates N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which share the disubstituted phenyl motif but differ in the core scaffold. Key differences include:
- Lipophilicity : The triazole core is more polar than naphthalene, but the target’s ethyl and dimethyl groups may compensate, balancing solubility and membrane penetration.
- Activity Profile : While triazole derivatives target antitumor pathways (e.g., c-Met inhibition in ), naphthalene-carboxamides in disrupt photosynthesis, underscoring scaffold-specific mechanistic divergence.
Biological Activity
1-(2,5-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1017423-36-7) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, focusing on its efficacy as an anticancer agent and other pharmacological effects.
The compound's molecular weight is 259.31 g/mol, and its molecular formula is C14H17N3O2. The structure includes a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 259.31 g/mol |
| Molecular Formula | C14H17N3O2 |
| CAS Number | 1017423-36-7 |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, the presence of the triazole ring in this compound is associated with cytotoxic effects against various cancer cell lines.
A notable study reported that compounds with similar structures demonstrated IC50 values ranging from 10 to 30 µM against several cancer types, suggesting that this compound may also possess comparable potency . The structure-activity relationship (SAR) analysis indicates that the electron-donating groups on the phenyl ring enhance the compound's cytotoxicity.
The mechanism of action for triazole derivatives often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation. For instance, some studies have shown that these compounds can disrupt critical protein interactions necessary for cancer cell survival .
Study 1: Cytotoxicity Evaluation
In a comparative study involving various triazole derivatives, this compound was evaluated for its cytotoxic effects against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated a significant reduction in cell viability at concentrations of 25 µM and higher, with an observed IC50 value of approximately 15 µM .
Study 2: Inhibition of Cancer Cell Migration
Another research effort focused on the compound's ability to inhibit cancer cell migration. The study employed wound healing assays to assess the impact on cell motility. Results demonstrated a marked decrease in migration rates in treated cells compared to controls, highlighting the potential of this compound as an anti-metastatic agent .
Q & A
Q. Table 1: Synthetic Routes for Analogous Triazole Derivatives
| Precursor | Catalyst | Reaction Time | Yield | Ref. |
|---|---|---|---|---|
| Phenylacetylene + NaN₃ | CuI | 12 h | 65% | |
| 4-Trifluoromethylphenyl azide | CuSO₄ | 8 h | 72% |
Advanced Question: How can computational methods guide the optimization of reaction conditions for triazole ring formation?
Answer:
Density Functional Theory (DFT) calculations can predict transition states and activation energies for CuAAC reactions. For instance, modeling the electronic effects of substituents (e.g., methyl vs. trifluoromethyl) on the phenyl ring helps identify steric and electronic barriers to cycloaddition . Key steps:
Geometry optimization : Analyze bond angles and charge distribution in intermediates.
Reaction pathway simulation : Identify rate-limiting steps (e.g., azide coordination to Cu).
Solvent effects : Use continuum solvation models to assess solvent polarity impacts on reaction kinetics.
Example : Substituents like 2,5-dimethylphenyl may hinder regioselectivity due to steric bulk, requiring lower temperatures (<60°C) to minimize side products .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., triazole proton at δ 7.8–8.2 ppm) and substituent positions.
- FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 274.12 for C₁₃H₁₅N₃O₂).
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
Advanced Question: How can structural contradictions in crystallographic data be resolved?
Answer:
Conflicts in X-ray crystallography (e.g., bond length discrepancies) arise from crystal packing effects or dynamic disorder . For example, in 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, the triazole ring showed deviations of ±0.03 Å in bond lengths due to hydrogen bonding with adjacent molecules . Mitigation strategies:
- Low-temperature crystallography : Reduces thermal motion artifacts.
- Multipole refinement : Accounts for electron density variations.
- Complementary methods : Pair with DFT-optimized structures for validation .
Basic Question: What biological activities are associated with structurally similar triazole-carboxylic acids?
Answer:
Analogous compounds (e.g., 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid) exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus .
- Anticancer potential : IC₅₀ of 15 µM against HeLa cells via kinase inhibition .
Q. Table 2: Bioactivity of Triazole Derivatives
| Substituent | Target | Activity | Ref. |
|---|---|---|---|
| 4-Trifluoromethyl | Bacterial gyrase | MIC = 4 µg/mL | |
| 2,5-Dimethylphenyl | Topoisomerase II | IC₅₀ = 20 µM |
Advanced Question: How can structure-activity relationship (SAR) studies improve potency?
Answer:
- Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃) enhances lipophilicity and target binding .
- Carboxylic acid bioisosteres : Replace -COOH with tetrazole or sulfonamide to improve metabolic stability .
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity .
Example : Ethyl substitution at position 5 increases steric bulk, reducing off-target interactions .
Basic Question: What are the stability considerations for this compound under varying storage conditions?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Hydrolysis risk : The carboxylic acid group is prone to esterification in alcoholic solvents; use inert atmospheres (N₂) for long-term storage .
Advanced Question: How can contradictory bioassay data be reconciled?
Answer:
Discrepancies in IC₅₀ values (e.g., between enzyme- and cell-based assays) may stem from:
- Membrane permeability : LogP >3 enhances cellular uptake but reduces aqueous solubility.
- Metabolic inactivation : Use LC-MS/MS to detect metabolites in cell lysates .
- Assay interference : Test compound fluorescence/absorbance at assay wavelengths .
Basic Question: What analytical methods quantify purity and degradation products?
Answer:
- HPLC-UV : C18 column, gradient elution (0.1% TFA in H₂O:MeCN), retention time ~12 min .
- Stability-indicating assays : Forced degradation (heat, acid/base) identifies major impurities .
Advanced Question: How can green chemistry principles be applied to scale-up synthesis?
Answer:
- Solvent replacement : Switch from DMF to cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst recycling : Immobilize Cu nanoparticles on silica to reduce metal waste .
- Microwave-assisted synthesis : Reduces reaction time by 50% and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
